REACTION_SMILES
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[Al+3:18].[CH:1]12[CH:2]([CH2:8][C:9]([OH:10])=[O:11])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2.[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[NH3:16].[S:12]([Cl:13])([Cl:14])=[O:15]>>[CH:1]12[CH:2]([CH2:8][CH2:9][NH2:16])[CH2:3][CH:4]([CH2:5][CH2:6]1)[CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC1CC2CCC1C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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NCCC1CC2CCC1C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |